N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)benzamide
Description
N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)benzamide is a complex organic compound with a molecular formula of C21H14N4OS. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4OS/c1-13-16(12-22)27-21-17(13)19(24-20(26)15-10-6-3-7-11-15)23-18(25-21)14-8-4-2-5-9-14/h2-11H,1H3,(H,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGHUIWAIQMORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thienopyrimidine core: This is achieved by cyclization reactions involving appropriate thiophene and pyrimidine precursors under controlled conditions.
Introduction of the cyano and methyl groups: These functional groups are introduced through nucleophilic substitution reactions.
Attachment of the phenyl and benzamide groups: This step involves coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing high-throughput techniques and automated synthesis equipment .
Chemical Reactions Analysis
N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include halogenating agents, acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular signaling pathways.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include key signaling cascades that regulate cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar compounds to N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)benzamide include other thienopyrimidine derivatives, such as:
- N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide
- N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)thiourea
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
